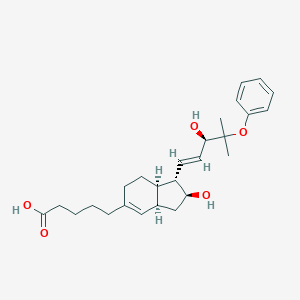
Homoisocarbacyclin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Homoisocarbacyclin is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a synthetic analog of prostacyclin, a naturally occurring substance in the body that plays a vital role in regulating blood vessel function.
Mecanismo De Acción
Homoisocarbacyclin works by activating the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This activation leads to the production of cyclic adenosine monophosphate (cAMP), a signaling molecule that plays a crucial role in regulating blood vessel function. The increase in cAMP levels leads to the relaxation of blood vessels, which helps to improve blood flow and reduce blood pressure.
Efectos Bioquímicos Y Fisiológicos
Homoisocarbacyclin has several biochemical and physiological effects, including the relaxation of blood vessels, inhibition of platelet aggregation, and reduction of inflammation. These effects are essential in the treatment of cardiovascular disease, as they can help to improve blood flow, prevent blood clots, and reduce the risk of heart attack and stroke.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using homoisocarbacyclin in lab experiments is its specificity. Homoisocarbacyclin targets the prostacyclin receptor, which is present on the surface of cells lining blood vessels. This specificity means that researchers can study the effects of homoisocarbacyclin on blood vessel function without affecting other systems in the body. However, one limitation of using homoisocarbacyclin in lab experiments is its high cost. The synthesis of homoisocarbacyclin is challenging and requires a high level of expertise, which makes it a costly compound to produce.
Direcciones Futuras
There are several future directions for research on homoisocarbacyclin. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas, such as cancer and diabetes. Additionally, researchers may explore the use of homoisocarbacyclin in combination with other drugs to enhance its therapeutic effects.
Conclusion:
In conclusion, homoisocarbacyclin is a synthetic analog of prostacyclin that has shown promise in the treatment of cardiovascular disease. Its mechanism of action involves the activation of the prostacyclin receptor, leading to the production of cAMP and the relaxation of blood vessels. Homoisocarbacyclin has several biochemical and physiological effects, including the inhibition of platelet aggregation and the reduction of inflammation. While there are limitations to using homoisocarbacyclin in lab experiments, its specificity makes it a valuable tool for researchers studying blood vessel function. Future research may focus on the development of new synthesis methods and the investigation of homoisocarbacyclin's potential therapeutic applications in other disease areas.
Métodos De Síntesis
The synthesis of homoisocarbacyclin involves a series of chemical reactions that convert prostacyclin into the homoisocarbacyclin analog. The process involves the use of various reagents and solvents, and the reaction conditions need to be carefully controlled to obtain a high yield of the final product. While the exact details of the synthesis method are beyond the scope of this paper, it is worth noting that the process is challenging and requires a high level of expertise.
Aplicaciones Científicas De Investigación
Homoisocarbacyclin has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the use of homoisocarbacyclin as a treatment for cardiovascular disease. Studies have shown that homoisocarbacyclin can improve blood vessel function, reduce inflammation, and prevent blood clots, all of which are essential in the treatment of cardiovascular disease.
Propiedades
Número CAS |
130377-59-2 |
|---|---|
Nombre del producto |
Homoisocarbacyclin |
Fórmula molecular |
C26H36O5 |
Peso molecular |
428.6 g/mol |
Nombre IUPAC |
5-[(1S,2S,3aR,7aR)-2-hydroxy-1-[(E,3R)-3-hydroxy-4-methyl-4-phenoxypent-1-enyl]-2,3,3a,6,7,7a-hexahydro-1H-inden-5-yl]pentanoic acid |
InChI |
InChI=1S/C26H36O5/c1-26(2,31-20-9-4-3-5-10-20)24(28)15-14-22-21-13-12-18(8-6-7-11-25(29)30)16-19(21)17-23(22)27/h3-5,9-10,14-16,19,21-24,27-28H,6-8,11-13,17H2,1-2H3,(H,29,30)/b15-14+/t19-,21-,22+,23+,24-/m1/s1 |
Clave InChI |
APARNMGVZWWLMV-ZEYCUZRTSA-N |
SMILES isomérico |
CC(C)([C@@H](/C=C/[C@H]1[C@@H]2CCC(=C[C@@H]2C[C@@H]1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
SMILES |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
SMILES canónico |
CC(C)(C(C=CC1C2CCC(=CC2CC1O)CCCCC(=O)O)O)OC3=CC=CC=C3 |
Sinónimos |
homoisocarbacyclin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





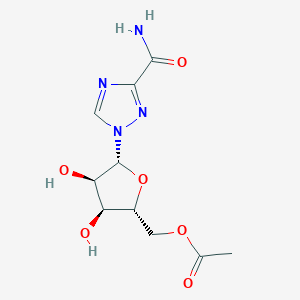
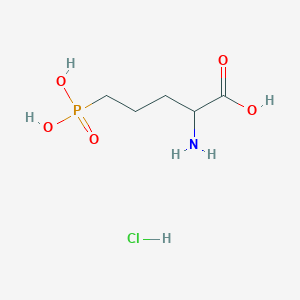
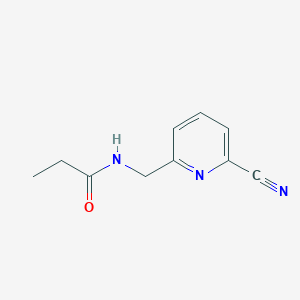
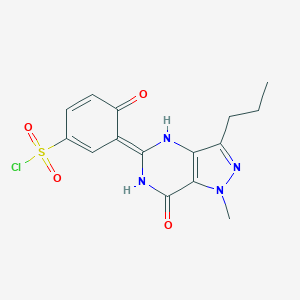
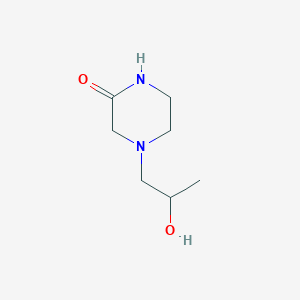
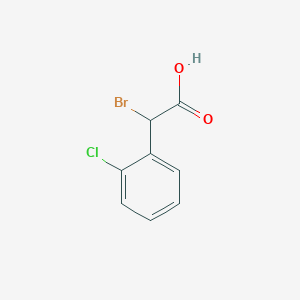
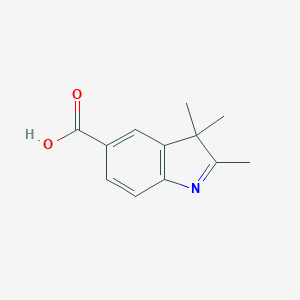
![3-Nitrobenzo[b]furan-5-ol](/img/structure/B135934.png)
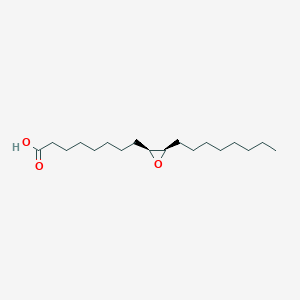

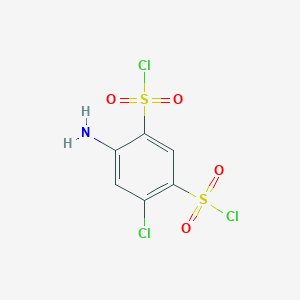
![N2-[4-(Diethylamino)butyl]-6-(3,5-dimethoxyphenyl)-pyrido[2,3-d]pyrimidine-2,7-diamine](/img/structure/B135953.png)